azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone
Description
Azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone is a bicyclic compound featuring a fused furopyridine core linked to an azetidine ring via a ketone group. This structure combines conformational rigidity from the hexahydrofuropyridine system with the compact, nitrogen-rich azetidine moiety, making it a promising scaffold for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes. Its physicochemical properties, such as solubility and metabolic stability, are influenced by the azetidine’s small ring size and the ketone’s polarity.
Properties
IUPAC Name |
3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-11(9-3-12-4-9)13-2-1-8-6-15-7-10(8)5-13/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKZWQIWZUBLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone, identified by its chemical formula and molecular weight of approximately 210.27 g/mol, has garnered attention for its potential biological activities. This compound is part of a class of derivatives that exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique azetidine ring fused with a hexahydrofuro[3,4-c]pyridine moiety. Its structural complexity contributes to its diverse biological activities. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 210.27 g/mol |
| Purity | Min. 95% |
| CAS Number | 2097992-57-7 |
1. Pharmacological Potential
Research indicates that this compound may possess a range of biological activities:
- Antidiabetic Effects : Some studies suggest that compounds similar to this one can enhance insulin sensitivity and glucose uptake, potentially aiding in the management of Type 2 diabetes .
- Rho-Kinase Inhibition : The compound has been investigated for its ability to inhibit Rho-associated protein kinases (ROCK), which play a significant role in various cellular functions including muscle contraction and cell migration. This inhibition could have therapeutic implications for cardiovascular diseases .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed that the compound modulates signaling pathways associated with Rho kinase activity, leading to improved vascular function and reduced hypertension.
Case Studies and Experimental Findings
Several studies have explored the biological activities of this compound through various experimental models:
- In Vitro Studies : In cell culture assays, azetidin derivatives have demonstrated significant inhibition of Rho kinase activity, leading to decreased smooth muscle contraction and enhanced vasodilation .
- Animal Models : In vivo studies using rodent models have shown that administration of this compound results in improved glucose tolerance and reduced blood glucose levels, suggesting its potential as an antidiabetic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Methanone Core
(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-4-yl)methanone (CAS 2098130-39-1)
- Structure : Replaces the azetidin-3-yl group with a piperidin-4-yl substituent.
- Molecular Formula : C₁₃H₂₂N₂O₂ (MW: 238.33) .
- Key Differences :
- The piperidine ring introduces greater flexibility and basicity compared to the smaller azetidine.
- Increased lipophilicity due to the six-membered ring may enhance membrane permeability but reduce solubility.
Furan-2-yl(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone
- Structure : Features a pyrrolo[3,4-c]pyrrole core instead of furopyridine, with a furan-2-yl substituent.
- Biological Activity : Ki = 33.0 nM against neuronal acetylcholine receptor α4 subunit .
- Key Differences: The pyrrolopyrrole system lacks the oxygen atom in the furopyridine, altering electronic properties.
Functional Group Modifications
6-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine (CAS 2098089-72-4)
- Structure: Replaces the methanone group with a pyridin-3-amine moiety.
[(3aR,6aS)-5-(4,6-Dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]methanone
- Structure : Contains a pyrrolopyrrole core with a pyrimidine and fluorophenyl-triazole substituent.
- Molecular Formula : C₂₁H₂₂FN₇O (MW: 423.45) .
- Fluorine and triazole groups improve metabolic stability and bioavailability.
Neuronal Acetylcholine Receptor α4 Subunit Inhibition
- Insights : The lower Ki value of the furan-2-yl derivative suggests that electron-rich aromatic substituents enhance receptor affinity. The azetidine’s compact size may offer a balance between binding efficiency and steric tolerance.
Preparation Methods
Preparation of the Hexahydrofuro[3,4-c]pyridin-5(3H)-yl Core
The hexahydrofuro[3,4-c]pyridine ring system is a crucial intermediate and can be prepared by methods adapted from related hexahydrofuro derivatives synthesis:
Starting Materials and General Approach:
The synthesis often begins with suitably substituted pyridine derivatives or lactones, followed by ring closure to form the fused hexahydrofuro-pyridine system. For example, related hexahydrofuro[2,3-b]furan derivatives have been synthesized via acylation and enzymatic hydrolysis steps.Acylation Step:
A compound of formula IV (a precursor with hydroxyl groups on the fused ring) is reacted with an acylating agent such as acetic anhydride or acetyl chloride in solvents like dichloromethane or tetrahydrofuran. The reaction is conducted in the presence of bases such as sodium carbonate or triethylamine at 0–30 °C, optionally with catalysts like N,N-dimethylaminopyridine (DMAP) to yield hexahydrofuro-yl acetates.Selective Hydrolysis:
The acetate intermediate is then selectively hydrolyzed enzymatically using lipases (e.g., CAL-B) in buffered aqueous solutions (pH ~6.5) at 25–40 °C to obtain the hexahydrofuro-pyridine alcohol with high stereochemical purity.Oxidation and Reduction Steps:
Oxidation of the alcohol to aldehyde or ketone intermediates can be performed using TEMPO-mediated oxidation in the presence of sodium hypochlorite at low temperatures (0 to −6 °C), followed by reduction with sodium borohydride to obtain the desired hydroxyl intermediates.Purification:
The final hexahydrofuro[3,4-c]pyridin-5(3H)-ol is purified by filtration, concentration under reduced pressure, and crystallization from solvents such as ethyl acetate.
Formation of the Azetidin-3-yl Methanone Moiety
The azetidin-3-yl methanone fragment is introduced by acylation of the azetidine ring or coupling with the hexahydrofuro-pyridine intermediate:
Azetidine Derivatives:
Azetidin-3-yl compounds are typically prepared or sourced as amines or protected derivatives. The key step is the formation of the methanone linkage (a ketone carbonyl connecting azetidine to the fused ring).Acylation/Coupling Reaction:
The azetidin-3-yl amine or its salt is reacted with an activated carboxylic acid derivative of the hexahydrofuro-pyridine, such as an acid chloride or activated ester, under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like triethylamine to scavenge acid byproducts.Stereochemical Considerations:
The reaction conditions are optimized to maintain stereochemical integrity of the hexahydrofuro-pyridine ring and avoid racemization. Low temperature and mild bases are preferred.
Representative Preparation Procedure (Hypothetical Synthesis Based on Literature)
Analytical Data and Characterization
Mass Spectrometry:
Mass spectra of related compounds show molecular ion peaks consistent with the expected molecular weight (e.g., m/e ~490–492 for related hexahydrofuro derivatives).Chromatography:
High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, often coupled with mass spectrometry for confirmation.NMR Spectroscopy:
Proton and carbon NMR data confirm the presence of characteristic signals for azetidine protons, methanone carbonyl, and fused ring protons, supporting successful synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Details/Examples |
|---|---|
| Acylating agents | Acetic anhydride, acetyl chloride |
| Solvents | Dichloromethane, tetrahydrofuran, methanol |
| Bases | Triethylamine, sodium carbonate |
| Catalysts | N,N-Dimethylaminopyridine (DMAP), lipases (CAL-B) |
| Temperature range | 0 to 30 °C (acylation), 0 to −6 °C (oxidation) |
| Enzymatic hydrolysis buffers | Sodium phosphate buffer, pH 6.5 |
| Oxidation reagents | TEMPO, sodium hypochlorite, potassium bromide |
| Reduction reagents | Sodium borohydride |
| Purification methods | Filtration, crystallization, extraction |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Ring formation : The hexahydrofuro[3,4-c]pyridine core is synthesized via cyclization reactions using boron-based catalysts (e.g., Suzuki–Miyaura coupling for fused rings) .
- Azetidine functionalization : The azetidin-3-yl group is introduced via nucleophilic substitution or reductive amination .
- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures ensures >95% purity .
- Table 1 : Common Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Boron reagents, THF, 80°C | 60–75 | |
| Azetidine coupling | DCC/DMAP, CH₂Cl₂, RT | 50–65 | |
| Purification | Ethanol/water (3:1) | 90–95 |
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and bond angles using SHELX software for refinement .
- NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) confirms proton environments and coupling patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ mode, m/z accuracy <5 ppm) .
Advanced Research Questions
Q. How can reaction yields be optimized in catalytic systems?
- Methodological Answer :
- Nanocatalysts : VN–Fe₃O₄–CuO nanocatalysts enhance coupling efficiency under reflux (30 min, ethanol) by reducing activation energy .
- Continuous flow reactors : Improve scalability and reduce side reactions (e.g., epimerization) via precise temperature control .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., catalyst loading, solvent polarity) identifies ideal conditions .
- Table 2 : Catalytic Optimization Strategies
| Catalyst | Reaction Time | Yield Improvement (%) | Reference |
|---|---|---|---|
| VN–Fe₃O₄–CuO | 30 min | +25 | |
| Pd/C (5% wt) | 2 h | +15 |
Q. What computational approaches predict biological activity?
- Methodological Answer :
- Molecular docking : AutoDock Vina assesses binding affinity to targets (e.g., metabotropic glutamate receptors) using PDB structures .
- QSAR modeling : Correlates substituent effects (e.g., trifluoromethyl groups) with bioactivity using Gaussian-based descriptors .
- MD simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100 ns trajectories .
Q. How are stereochemical discrepancies resolved in crystallographic data?
- Methodological Answer :
- SHELXL refinement : Adjusts anisotropic displacement parameters and validates Flack x parameters for absolute configuration .
- Twinned data analysis : Uses HKLF 5 format in SHELX to deconvolute overlapping reflections in low-symmetry space groups .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across studies?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., VU0405398 for mGluR5) .
- Metabolic stability testing : Compare hepatic microsome half-life (human vs. rodent) to explain species-specific discrepancies .
- Dose-response curves : IC₅₀/EC₅₀ values must span ≥3 log units to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
